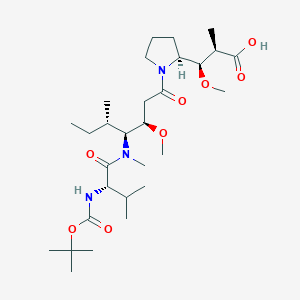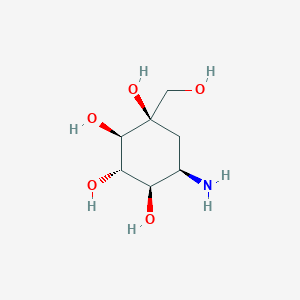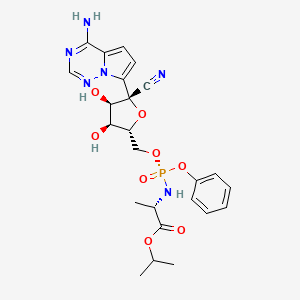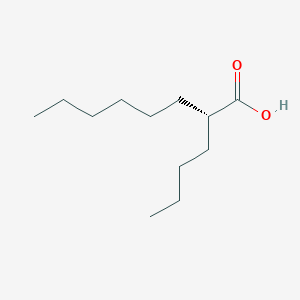
Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA): is a specialized compound used primarily in scientific research. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with molecules containing alkyne groups. This compound is also capable of strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) involves multiple steps, starting with the preparation of the biotinylated polyethylene glycol (PEG) linkerThe final product is purified and characterized to ensure its purity and functionality .
Industrial Production Methods: Industrial production of Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) primarily undergoes click chemistry reactions, specifically:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs between the azide group of the compound and alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkyne groups such as DBCO or BCN
Common Reagents and Conditions:
CuAAc: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Involves strained alkyne groups like DBCO or BCN, without the need for a catalyst
Major Products: The major products formed from these reactions are triazole-linked conjugates, which are used in various biochemical applications .
Scientific Research Applications
Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the detection and analysis of protein modifications, such as N-myristoylation and GPI-anchoring in blood-stage Plasmodium falciparum
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of bioconjugates and other specialized compounds
Mechanism of Action
The mechanism of action of Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) involves its azide group undergoing cycloaddition reactions with alkyne-containing molecules. This results in the formation of stable triazole-linked conjugates. The compound targets specific molecular sites, such as N-myristoylated and GPI-anchored proteins, facilitating their detection and analysis .
Comparison with Similar Compounds
Biotin-PEG3-alkyne: Similar in structure but contains an alkyne group instead of an azide group.
Biotin-PEG3-DBCO: Contains a DBCO group, allowing it to undergo SPAAC reactions without a catalyst
Uniqueness: Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) is unique due to its dual capability to undergo both CuAAc and SPAAC reactions, making it highly versatile for various biochemical applications .
Properties
IUPAC Name |
N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-6-[[2-[[(2S)-2-[(2-azidoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]hexanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65N13O9S.C2HF3O2/c37-35(38)43-14-6-9-26(46-32(53)24-45-49-39)34(54)44-23-31(52)42-13-5-1-2-11-29(50)40-15-7-17-56-19-21-58-22-20-57-18-8-16-41-30(51)12-4-3-10-28-33-27(25-59-28)47-36(55)48-33;3-2(4,5)1(6)7/h26-28,33H,1-25H2,(H,40,50)(H,41,51)(H,42,52)(H,44,54)(H,46,53)(H4,37,38,43)(H2,47,48,55);(H,6,7)/t26-,27-,28-,33-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWIHMNFOPBGAK-LXKMWQMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCCNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN=[N+]=[N-])NC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCCNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN=[N+]=[N-])NC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66F3N13O11S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methylamino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B8134222.png)

![N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide](/img/structure/B8134245.png)








